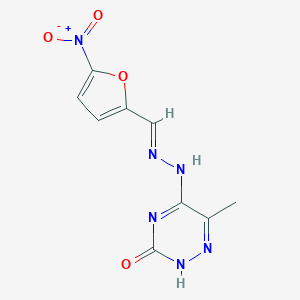![molecular formula C26H31N3O2 B241285 N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]-2,2-diphenylacetamide](/img/structure/B241285.png)
N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]-2,2-diphenylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as FMA-2 and is known for its unique chemical structure and properties. In
作用機序
The mechanism of action of FMA-2 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. FMA-2 has been shown to inhibit the activity of the protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathways, both of which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
FMA-2 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and viruses, and modulate the activity of certain enzymes and proteins. FMA-2 has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using FMA-2 in lab experiments is its unique chemical structure, which allows it to interact with certain proteins and enzymes in a specific manner. However, one of the limitations of using FMA-2 is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on FMA-2. One area of research is the development of FMA-2 derivatives with improved bioactivity and reduced toxicity. Another area of research is the identification of the specific proteins and enzymes targeted by FMA-2, which could lead to the development of new drugs and therapies. Additionally, further studies are needed to fully understand the mechanism of action of FMA-2 and its potential applications in scientific research.
合成法
The synthesis of FMA-2 involves several steps, including the reaction of 5-methyl-2-furan carboxylic acid with 1,1'-carbonyldiimidazole to form 5-methyl-2-furanyl isocyanate. This isocyanate is then reacted with 4-methylpiperazine to form the intermediate product, which is subsequently reacted with 2,2-diphenylacetic acid to form FMA-2. The final product is then purified using various techniques, including column chromatography and recrystallization.
科学的研究の応用
FMA-2 has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including antitumor, antifungal, and antiviral properties. FMA-2 has also been studied for its potential use as a ligand in drug discovery and as a tool for studying the function of certain proteins.
特性
分子式 |
C26H31N3O2 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C26H31N3O2/c1-20-13-14-24(31-20)23(29-17-15-28(2)16-18-29)19-27-26(30)25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,23,25H,15-19H2,1-2H3,(H,27,30) |
InChIキー |
GJCHFKZVQNFILX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)N4CCN(CC4)C |
正規SMILES |
CC1=CC=C(O1)C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)N4CCN(CC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]propanamide](/img/structure/B241202.png)

![5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B241211.png)

![Ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B241220.png)


![5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine](/img/structure/B241239.png)
![butyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B241241.png)

![Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241248.png)
![2-(2-chlorophenoxy)-N-[2-piperidin-1-yl-2-(2-thienyl)ethyl]acetamide](/img/structure/B241251.png)
![5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile](/img/structure/B241253.png)
![N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B241254.png)